1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Overview
Description
Scientific Research Applications
Enzymatic Inhibition and Drug Metabolism
One significant area of application is in the study of enzymatic inhibition, particularly concerning cytochrome P450 enzymes which are pivotal in drug metabolism. Selective inhibitors for these enzymes can elucidate the metabolic pathways of various drugs and predict drug-drug interactions. For instance, compounds structurally related to the one may serve as selective inhibitors for specific CYP isoforms, aiding in the understanding of their role in metabolizing small-molecule drugs (Khojasteh et al., 2011).
Metal Ion Chelation and Environmental Detoxification
Another application is in the chelation of metal ions, particularly aluminum and iron, where hydroxypyridinone derivatives have shown effectiveness. These chelators have potential medical uses, such as in treating metal overload conditions. Given the structural relation, derivatives of the specified compound might exhibit similar chelating properties, making them candidates for medical applications or environmental detoxification (Santos, 2002).
Synthesis of Bioactive Molecules
Furthermore, the compound could serve as a key intermediate in synthesizing bioactive molecules. The pyridinyl moiety, in particular, is a common feature in many pharmacologically active compounds. Research on pyridine derivatives has highlighted their importance in various fields, ranging from medicinal chemistry, where they exhibit a range of biological activities, to chemosensing applications (Abu-Taweel et al., 2022). This underscores the potential utility of the specified compound in the development of new pharmaceuticals or chemical sensors.
properties
IUPAC Name |
[2-(2,4-difluorophenoxy)pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O.2ClH/c13-9-3-4-11(10(14)6-9)17-12-8(7-15)2-1-5-16-12;;/h1-6H,7,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMDGPQUGKNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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